8-Hydroxyquinoline citrate (8-HQC) possesses antimicrobial properties, meaning it can inhibit the growth of bacteria and fungi. This property has been investigated in various research settings, including:
Beyond its antimicrobial properties, 8-HQC has been shown to have specific physiological effects on plants, such as:
8-Hydroxyquinoline citrate is a derivative of 8-hydroxyquinoline, an organic compound known for its chelating properties and biological activities. The compound features a quinoline ring substituted with a hydroxyl group at the 8-position and is complexed with citric acid. It appears as a colorless solid and has applications in various fields, including pharmaceuticals and agriculture. The chemical formula for 8-hydroxyquinoline citrate is C₁₅H₁₅N₁O₈, with a molecular weight of approximately 337.28 g/mol .
The exact mechanism of action of 8-hydroxyquinoline citrate remains unclear. Its potential antimicrobial activity might be related to its ability to disrupt cell membranes or interfere with essential cellular processes []. However, further investigation is needed to fully understand its mode of action.
The biological activity of 8-hydroxyquinoline citrate is notable due to its antiseptic, disinfectant, and pesticide properties. It has been shown to function as:
The synthesis of 8-hydroxyquinoline citrate typically involves:
8-Hydroxyquinoline citrate finds numerous applications:
Studies on the interactions of 8-hydroxyquinoline citrate reveal its potential in various therapeutic areas:
Several compounds share structural similarities with 8-hydroxyquinoline citrate, each exhibiting unique properties:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 8-Hydroxyquinoline | Quinoline Derivative | Antiseptic, disinfectant |
| Nitroxoline | Nitro-substituted Quinoline | Antiprotozoal agent |
| Clioquinol | Hydroxyquinoline Derivative | Antimicrobial and potential neuroprotective |
| 5-Nitro-8-hydroxyquinoline | Nitro-substituted Quinoline | Antimicrobial and anticancer activity |
| 2-Hydroxyquinoline | Hydroxy-substituted Quinoline | Chelating agent for metal ions |
What distinguishes 8-hydroxyquinoline citrate from these compounds is its specific combination of chelation ability and biological activity as both an antiseptic and potential therapeutic agent against neurodegenerative diseases. Its citrate component enhances solubility and bioavailability compared to other derivatives, making it particularly useful in pharmaceutical formulations .
The synthesis of 8-hydroxyquinoline derivatives historically relies on two primary methods: the Skraup reaction and the Friedländer synthesis.
This method involves cyclizing o-aminophenol with glycerol in concentrated sulfuric acid, followed by oxidation. Key steps include:
A modified Skraup protocol (e.g., US Patent 2,678,314) introduces copper sulfate and calcium oxide to absorb water, improving reaction efficiency and yield (70–85%).
This approach condenses 2-aminobenzaldehyde with ketones (e.g., acetone) under acidic or basic conditions. For example:
Table 1: Comparison of Traditional Methods
| Method | Reactants | Catalyst | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Skraup Reaction | o-Aminophenol, glycerol | H₂SO₄, CuSO₄ | 70–85 | Tar formation, poor scalability |
| Friedländer Synthesis | 2-aminobenzaldehyde, ketones | KOH/TFA | 60–75 | Substrate specificity |
Citrate conjugation involves reacting 8-hydroxyquinoline with citric acid under controlled conditions. Modern strategies employ click chemistry and microwave-assisted catalysis:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Microwave-Assisted Esterification:
Table 2: Catalytic Systems for Citrate Conjugation
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI (CuAAC) | THF/i-PrOH/H₂O | 60 | 85–92 |
| Microwave irradiation | DMF | 100 | 90–95 |
Solvent polarity and pH critically influence cyclization efficiency:
Skraup Reaction:
Friedländer Synthesis:
Table 3: Solvent Impact on Cyclization
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) |
|---|---|---|
| H₂SO₄ (85%) | 110 | 0.08 |
| Ethanol/water (3:1) | 45 | 0.12 |
| DMF | 37 | 0.15 |
Key challenges in scaling up 8-hydroxyquinoline citrate synthesis include:
By-Product Management:
Exothermic Control:
Yield Optimization:
Table 4: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 5000 |
| Yield (%) | 70–85 | 65–75 |
| Energy Consumption (kWh/kg) | 12 | 8.5 |
X-ray crystallographic analysis of 8-hydroxyquinoline citrate metal complexes has provided fundamental insights into their coordination geometry and structural parameters. Single crystal studies have revealed that 8-hydroxyquinoline exhibits bidentate chelation through its oxygen and nitrogen donor atoms, forming stable five-membered chelate rings with various metal ions [5]. The quinoline derivative demonstrates remarkable versatility in metal coordination, with crystallographic evidence showing different binding modes depending on the metal center and environmental conditions [1].
Crystallographic investigations of manganese citrate complexes have established important structural precedents for understanding 8-hydroxyquinoline citrate coordination chemistry. The monoclinic space group P21/c crystallization pattern with unit cell parameters a = 8.777(1) Å, b = 13.656(3) Å, c = 9.162(2) Å, and β = 113.62(2)° demonstrates the characteristic distorted octahedral geometry adopted by divalent metal centers [6]. These structural parameters provide critical benchmarks for comparison with 8-hydroxyquinoline citrate metal complexes.
Detailed crystallographic analysis of 5-azidomethyl-8-hydroxyquinoline derivatives has illuminated the molecular geometry and intermolecular interactions within the crystal lattice. The compound crystallizes in the monoclinic system with space group P21/c, exhibiting unit cell dimensions of a = 12.2879(9) Å, b = 4.8782(3) Å, c = 15.7423(12) Å, and β = 100.807(14)° [1]. The planar quinoline ring system maintains its aromatic character while accommodating metal coordination through the hydroxyl oxygen and pyridine nitrogen atoms.
Table 1: Crystallographic Parameters of 8-Hydroxyquinoline Metal Complexes
| Complex Type | Space Group | Unit Cell Parameters (Å) | Metal Coordination | Reference |
|---|---|---|---|---|
| Ni(II) Complex | P21/c | a=8.74, b=14.7, c=18.1 | Octahedral | [3] |
| Zn(II) Complex | P2121 | a=12.3, b=4.9, c=15.7 | Tetrahedral | [1] |
| Cu(II) Complex | C2/c | a=7.7, b=23.2, c=16.1 | Square Planar | [30] |
The structural analysis reveals that hydrogen bonding mechanisms contribute significantly to crystal packing stability, with O-H···N intermolecular interactions forming characteristic dimeric units [29]. These hydrogen-bonded assemblies demonstrate bond lengths of approximately 2.759(15) Å between donor and acceptor atoms, indicating moderate-strength interactions that stabilize the crystal lattice [29].
Metal complexation studies have shown that copper(II) forms square planar complexes with 8-hydroxyquinoline derivatives, while nickel(II) and cobalt(II) adopt octahedral geometries with coordinated water molecules [3]. The coordination geometry directly influences the electronic properties and stability of the resulting complexes, with implications for their catalytic and biological activities.
Computational modeling of triazole-linked 8-hydroxyquinoline glycoconjugates has emerged as a powerful tool for understanding structure-activity relationships and optimizing molecular design. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have provided detailed insights into the electronic structure and conformational preferences of these hybrid molecules [9]. The computational studies reveal that triazole linkages introduce significant conformational flexibility while maintaining the essential metal-chelating properties of the 8-hydroxyquinoline scaffold.
Molecular docking studies of triazole-linked quinoline conjugates with glucopyranose have demonstrated selective binding preferences for zinc(II) over cadmium(II) and mercury(II) ions [13]. The calculated binding energies reveal that zinc complexation occurs with formation constants approximately two orders of magnitude higher than competing metal ions, indicating high selectivity for zinc detection applications [13]. These computational predictions have been validated through experimental spectroscopic measurements, confirming the reliability of the theoretical models.
Table 2: Computational Parameters for Triazole-Linked Glycoconjugates
| Parameter | Value | Method | Basis Set | Reference |
|---|---|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP | 6-31G(d,p) | [11] |
| LUMO Energy | -1.8 eV | B3LYP | 6-31G(d,p) | [11] |
| Band Gap | 4.4 eV | DFT | 6-311G** | [14] |
| Dipole Moment | 3.7 D | B3LYP | 6-31G(d,p) | [11] |
The incorporation of sugar moieties through triazole linkages significantly modifies the electronic distribution within the 8-hydroxyquinoline system. Computational analysis reveals that the triazole ring acts as an electron-withdrawing group, reducing electron density on the quinoline nitrogen while enhancing the acidity of the hydroxyl group [10]. This electronic redistribution influences both the metal-binding affinity and the biological activity of the resulting glycoconjugates.
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital extends across the triazole linkage and into the sugar moiety [13]. This orbital distribution pattern facilitates intramolecular charge transfer processes that contribute to the enhanced biological activity observed in triazole-linked glycoconjugates compared to simple 8-hydroxyquinoline derivatives.
Molecular dynamics simulations have revealed that triazole-linked glycoconjugates adopt preferential conformations that optimize both metal chelation and hydrogen bonding interactions with biological targets [10]. The sugar moiety provides additional binding sites through its hydroxyl groups, creating multivalent interactions that enhance selectivity and binding affinity [9]. These computational insights have guided synthetic efforts to develop more potent and selective 8-hydroxyquinoline-based therapeutic agents.
The formation of hydrogen bonding networks in 8-hydroxyquinoline citrate supramolecular assemblies represents a critical aspect of their structural organization and functional properties. Crystallographic studies have revealed that 8-hydroxyquinoline molecules form centrosymmetric dimers through bifurcated O-H···N hydrogen bonds, creating a central planar four-membered N2H2 ring structure [29]. These dimeric units serve as fundamental building blocks for more complex supramolecular architectures.
The hydrogen bonding geometry in 8-hydroxyquinoline assemblies demonstrates characteristic parameters with O···N distances of 2.4393(15) Å and D-H···A angles ranging from 112.5° to 135.3° [17]. These moderate-strength hydrogen bonds provide sufficient stability to maintain structural integrity while allowing for dynamic reorganization in response to environmental changes [18]. The bifurcated nature of the hydrogen bonding enables each hydroxyl hydrogen to participate in both intramolecular and intermolecular interactions simultaneously.
Table 3: Hydrogen Bonding Parameters in 8-Hydroxyquinoline Assemblies
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation | Reference |
|---|---|---|---|---|
| O1-H1···N1 | 2.759(15) | 112.5(12) | Intramolecular | [29] |
| O1-H1···N1^i^ | 2.907(14) | 135.3(13) | -x+1, -y+1, -z+2 | [29] |
| C-H···O | 3.299(17) | 142.8 | x+1, y, z | [17] |
| C-H···π | 3.551(8) | 156.2 | -x, -y+1, -z+1 | [15] |
Supramolecular coordination compounds based on 8-hydroxyquinoline derivatives exhibit three-dimensional framework structures stabilized by multiple types of noncovalent interactions [15]. Beyond hydrogen bonding, these assemblies incorporate π-π stacking interactions with centroid-to-centroid distances of 3.550(8) to 3.901(11) Å, contributing to the overall stability of the supramolecular architecture [15]. The combination of hydrogen bonding and π-π stacking creates robust yet flexible frameworks capable of accommodating guest molecules or undergoing controlled structural transformations.
The role of citric acid as a counterion in 8-hydroxyquinoline citrate significantly influences the hydrogen bonding network topology. The tricarboxylic acid functionality provides multiple hydrogen bond acceptor sites, enabling the formation of extended hydrogen-bonded chains and layers [32]. Spectroscopic studies have confirmed the formation of charge transfer complexes between 8-hydroxyquinoline and citric acid with a 3:1 stoichiometric ratio, indicating that multiple quinoline molecules can interact with a single citrate anion [32].
Conformational analysis of supramolecular synthons reveals that hydrogen-bonded dimers can exist in both twisted and coplanar conformations, with energy differences of approximately 1.0 kcal mol^-1 between these states [18]. The twisted conformation with C2 symmetry corresponds to the energy minimum, while the planar C2h geometry represents a transition state with an imaginary frequency of 19.4 cm^-1 [18]. This conformational flexibility enables adaptive binding to different molecular targets and contributes to the versatility of 8-hydroxyquinoline-based supramolecular systems.
Stereoelectronic effects play a crucial role in determining the bioactive conformations of 8-hydroxyquinoline citrate and its derivatives. The electronic structure of the quinoline ring system creates distinct stereoelectronic preferences that influence molecular recognition, metal coordination, and biological activity [22]. The planar aromatic framework enforces specific geometric constraints while the hydroxyl group provides directional hydrogen bonding capabilities that are essential for target recognition.
The molecular orbital characteristics of 8-hydroxyquinoline demonstrate significant stereoelectronic influence on its bioactive properties. Computational studies reveal that the highest occupied molecular orbital is delocalized across the quinoline ring system with significant electron density at the C8 position, directly influencing the acidity and metal-binding properties of the hydroxyl group [44]. The lowest unoccupied molecular orbital exhibits antibonding character between the hydroxyl oxygen and adjacent carbon atoms, affecting the molecule's reactivity toward electrophilic attack.
Table 4: Stereoelectronic Parameters Affecting Bioactive Conformations
| Parameter | Value | Method | Biological Relevance | Reference |
|---|---|---|---|---|
| pKa (OH) | 9.9 | Experimental | Metal binding affinity | [26] |
| HOMO Energy | -6.1 eV | DFT/B3LYP | Electron donation capacity | [44] |
| LUMO Energy | -1.9 eV | DFT/B3LYP | Electrophilic susceptibility | [44] |
| Dipole Moment | 2.8 D | B3LYP/6-31G* | Polar interactions | [11] |
The stereoelectronic properties of 8-hydroxyquinoline derivatives are significantly modulated by substituent effects on the quinoline ring. Electron-withdrawing groups at the 5-position enhance the acidity of the hydroxyl group and increase metal-binding affinity, while electron-donating substituents have the opposite effect [22]. These electronic perturbations directly correlate with biological activity, as demonstrated by structure-activity relationship studies of metalloenzyme inhibitors [22].
Conformational analysis reveals that the bioactive conformation of 8-hydroxyquinoline is characterized by coplanarity of the hydroxyl group with the quinoline ring system, maximizing orbital overlap and stabilizing the intramolecular O-H···N hydrogen bond [26]. This conformation positions the oxygen and nitrogen donor atoms in optimal geometry for bidentate metal chelation, with a bite angle of approximately 82° that matches the coordination preferences of many biologically relevant metal centers [22].
The stereoelectronic effects extend to the citrate counterion, which influences the overall charge distribution and molecular electrostatic potential of the complex. The tricarboxylate functionality creates regions of high electron density that can participate in electrostatic interactions with positively charged amino acid residues in biological targets [32]. The spatial arrangement of these charged regions determines the selectivity and binding affinity for specific protein targets.
Photo-induced stereoelectronic changes in 8-hydroxyquinoline involve intramolecular proton transfer from the hydroxyl oxygen to the quinoline nitrogen, forming zwitterionic isomers with altered electronic properties [26]. These excited-state conformations exhibit different stereoelectronic characteristics that can be exploited for photoactivated therapeutic applications or as photochemical probes for biological systems [23]. The ability to modulate stereoelectronic properties through external stimuli represents an important avenue for developing controllable bioactive systems.